![molecular formula C24H30N2O4 B2821557 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921541-06-2](/img/structure/B2821557.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide
Beschreibung
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a synthetically derived benzamide compound featuring a benzo[b][1,4]oxazepine core. This seven-membered heterocyclic ring system contains oxygen and nitrogen atoms at positions 1 and 4, respectively, with an oxo group at position 2. The isopentyl (3-methylbutyl) and dimethyl substituents at positions 3 and 5 of the oxazepine ring contribute to steric bulk and lipophilicity. The 2-methoxybenzamide moiety is attached at position 8, introducing electron-donating methoxy groups that may influence binding interactions.
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)12-13-26-19-11-10-17(14-21(19)30-15-24(3,4)23(26)28)25-22(27)18-8-6-7-9-20(18)29-5/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBLLDKECBOWIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a complex compound with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H32N4O4
- Molecular Weight : 448.6 g/mol
- Structure : The compound features a unique benzo[b][1,4]oxazepin ring system along with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the tetrahydrobenzo[b][1,4]oxazepin core.
- Introduction of the isopentyl and dimethyl groups.
- Amide formation with 2-methoxybenzoic acid.
Antitumor Activity
Research indicates that derivatives of oxazepin compounds often exhibit significant antitumor properties. For example:
- Case Study : A study demonstrated that oxazepin derivatives showed inhibitory effects on cancer cell lines such as CCRF-CEM leukemia cells. The IC50 values for some derivatives were noted to be lower than 20 µg/mL, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The structural components of N-(5-isopentyl-3,3-dimethyl-4-oxo...) suggest potential antimicrobial properties:
- Mechanism : The presence of the sulfonamide group in similar compounds has been linked to antibacterial activity through inhibition of bacterial folate synthesis.
Compound | Activity | IC50 (µg/mL) |
---|---|---|
Derivative A | Antibacterial | 15 |
Derivative B | Antifungal | 12 |
Neuroprotective Effects
Some studies have suggested that compounds with similar structures may possess neuroprotective effects:
- Mechanism : The ability to modulate neurotransmitter systems and reduce oxidative stress is a common theme among oxazepin derivatives.
Research Findings
Recent studies have focused on the biological mechanisms underlying the activity of oxazepin derivatives:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Angiogenesis : Compounds with similar scaffolds have demonstrated the ability to inhibit angiogenesis by blocking VEGF signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one ()
- Core Structure : A five-membered oxazolone ring fused to a trimethoxyphenyl group.
- Key Features :
- Three methoxy groups on both the benzylidene and phenyl substituents enhance electron density and lipophilicity.
- The oxazolone ring introduces a reactive carbonyl group, contrasting with the stable oxazepine core of the target compound.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()
- Core Structure: A thiazolidinone ring conjugated to a benzamide group.
- Key Features: The thiazolidinone moiety contains sulfur and nitrogen, offering distinct electronic properties compared to the oxygen/nitrogen oxazepine core. The (E)-configured methylene group may restrict conformational flexibility, unlike the more flexible isopentyl chain in the target compound.
- Synthesis : Utilizes carbodiimide-mediated amide bond formation (EDC/HOBt), a method relevant to the target compound’s benzamide linkage .
Hypothetical Property Comparison
Predicted properties based on structural features:
Property | Target Compound | Oxazolone Analog | Thiazolidinone Analog |
---|---|---|---|
Molecular Weight | ~450 g/mol | ~430 g/mol | ~350 g/mol |
logP | ~4.5 (highly lipophilic) | ~3.0 (moderate) | ~2.8 (moderate) |
Solubility | Low (non-polar groups) | Moderate (methoxy) | Moderate (polar S/N) |
Q & A
Q. What are the key considerations in designing synthetic routes for this compound?
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent selection) and purification via chromatography. Critical steps include forming the oxazepine core and attaching the methoxybenzamide moiety. Optimization of intermediates and use of catalysts (e.g., bases for deprotonation) are essential for yield enhancement. Post-synthesis characterization with NMR and mass spectrometry ensures structural fidelity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic protons and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amides (N-H). X-ray crystallography may resolve stereochemistry if crystals are obtainable .
Q. What are the solubility and stability profiles under different experimental conditions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic aromatic core. Stability studies under varying pH (e.g., simulated gastric/intestinal fluids) and temperatures (4°C to 25°C) are recommended. Accelerated degradation studies (e.g., 40°C/75% RH) can predict shelf-life .
Q. What functional groups influence its chemical reactivity?
The tetrahydrobenzooxazepine core’s lactam group enables hydrogen bonding, while the methoxybenzamide moiety participates in π-π stacking. The isopentyl chain enhances lipophilicity, affecting membrane permeability. Allyl or substituted benzamide groups (e.g., trifluoromethyl in analogs) modulate electronic properties and target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Implement Design of Experiments (DoE) to test variables like solvent polarity (e.g., THF vs. acetonitrile), catalyst loading, and reaction time. Continuous flow reactors improve heat/mass transfer for exothermic steps. Recrystallization with mixed solvents (e.g., ethanol/water) enhances purity, monitored by HPLC .
Q. How to resolve contradictions in bioactivity data across structurally similar analogs?
Compare substituent effects: For example, trifluoromethyl groups ( ) may enhance target binding vs. methoxy groups (). Use orthogonal assays (e.g., SPR for binding kinetics, cell-based viability assays) to validate activity. Meta-analyses of SAR datasets can identify outliers due to assay variability .
Q. What computational strategies predict biological target interactions?
Molecular docking (AutoDock, Glide) models binding to enzymes (e.g., kinases, HDACs). MD simulations assess stability of ligand-receptor complexes. QSAR models correlate electronic descriptors (e.g., LogP, polar surface area) with activity. Validate predictions with mutagenesis or competitive binding assays .
Q. How to design SAR studies to identify critical functional groups?
Synthesize analogs with systematic substitutions (e.g., isopentyl → ethyl, methoxy → ethoxy). Test in vitro activity against target proteins (e.g., IC₅₀ assays). Pair with computational ΔG binding calculations to rank substituent contributions. Cluster analysis of activity data identifies pharmacophore elements .
Q. What in vitro assays evaluate therapeutic potential?
- Anticancer: MTT assays on cell lines (e.g., HeLa, MCF-7).
- Antimicrobial: MIC determinations against Gram± bacteria.
- Neuroprotection: Oxidative stress models (e.g., SH-SY5Y cells with H₂O₂). Include positive controls (e.g., cisplatin, ampicillin) and validate via Western blot (e.g., apoptosis markers) .
Q. How to address discrepancies between in silico predictions and experimental bioactivity?
Re-evaluate force field parameters (e.g., solvation models) in docking studies. Confirm compound purity via LC-MS and rule out aggregation artifacts (e.g., dynamic light scattering). Test metabolite stability (e.g., microsomal assays) to identify inactivation pathways .
Q. Methodological Notes
- Data Contradiction Analysis: Use Bland-Altman plots for assay reproducibility.
- Experimental Design: Include triplicates and blinded analyses to reduce bias.
- Advanced Techniques: Cryo-EM for target structure elucidation; SPR for real-time binding kinetics.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.